molecular formula C2HCl B1205976 Chloroethyne CAS No. 593-63-5

Chloroethyne

Cat. No.: B1205976
CAS No.: 593-63-5
M. Wt: 60.48 g/mol
InChI Key: DIWKDXFZXXCDLF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroethyne can be synthesized through several methods:

    Dehydrohalogenation of 1,2-dichloroethane: This method involves the elimination of hydrogen chloride from 1,2-dichloroethane using a strong base such as potassium hydroxide at elevated temperatures. [ \text{ClCH}_2\text{CH}_2\text{Cl} + 2\text{KOH} \rightarrow \text{HC}\equiv\text{CCl} + 2\text{KCl} + 2\text{H}_2\text{O} ]

    Chlorination of acetylene: Acetylene reacts with chlorine gas to form this compound. This reaction is typically carried out in the presence of a catalyst such as activated carbon. [ \text{HC}\equiv\text{CH} + \text{Cl}_2 \rightarrow \text{HC}\equiv\text{CCl} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound often involves the chlorination of acetylene due to its simplicity and efficiency. The reaction is conducted in a controlled environment to manage the exothermic nature of the process and to ensure the safety of the operation.

Chemical Reactions Analysis

Types of Reactions: Chloroethyne undergoes various types of chemical reactions, including:

    Addition Reactions: The triple bond in this compound makes it highly reactive towards addition reactions. For example, it can react with hydrogen chloride to form 1,1-dichloroethane. [ \text{HC}\equiv\text{CCl} + \text{HCl} \rightarrow \text{CH}_2\text{CCl}_2 ]

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Bases: Strong bases like potassium hydroxide are used in dehydrohalogenation reactions.

    Catalysts: Activated carbon is commonly used in the chlorination of acetylene.

    Solvents: Organic solvents such as dichloromethane are often used to dissolve reactants and control reaction conditions.

Major Products:

    1,1-Dichloroethane: Formed from the addition of hydrogen chloride to this compound.

    Poly(chloroacetylene): A polymer formed through the polymerization of this compound.

Scientific Research Applications

Chloroethyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing into the use of this compound derivatives in pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: this compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of chloroethyne involves its reactivity due to the presence of the triple bond and the chlorine atom. The triple bond makes it susceptible to addition reactions, while the chlorine atom can participate in substitution reactions. These properties allow this compound to interact with various molecular targets and pathways, making it a versatile compound in chemical synthesis.

Comparison with Similar Compounds

Chloroethyne can be compared with other haloalkynes and alkynes:

    Bromoethyne (C₂HBr): Similar to this compound but with a bromine atom instead of chlorine. It is less commonly used due to the higher reactivity of bromine.

    Fluoroethyne (C₂HF): Contains a fluorine atom, making it more reactive and less stable than this compound.

    Acetylene (C₂H₂): The parent compound of this compound, lacking the halogen atom. Acetylene is less reactive towards nucleophilic substitution but more reactive towards addition reactions.

This compound is unique due to its balance of reactivity and stability, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

chloroethyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl/c1-2-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWKDXFZXXCDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074719
Record name Ethyne, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-63-5
Record name Ethyne, chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyne, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroethyne
Reactant of Route 2
Chloroethyne
Reactant of Route 3
Chloroethyne
Reactant of Route 4
Chloroethyne
Reactant of Route 5
Chloroethyne
Reactant of Route 6
Chloroethyne

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